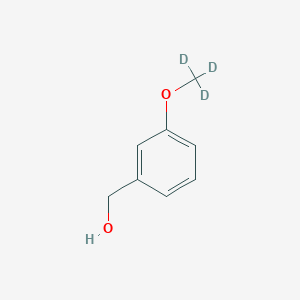
(3-(Methoxy-D3)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Methoxy-D3)phenyl)methanol is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methoxy-D3)phenyl)methanol typically involves the deuteration of methoxybenzene derivatives. One common method is the nucleophilic aromatic substitution reaction, where a deuterated methoxy group is introduced into the benzene ring. This reaction often requires a strong base and a deuterated solvent to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using deuterium gas or deuterated reagents. These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3-(Methoxy-D3)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carbonyl group, forming (3-(Methoxy-D3)phenyl)aldehyde or (3-(Methoxy-D3)phenyl)ketone.
Reduction: The compound can be reduced to form (3-(Methoxy-D3)phenyl)methane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while reduction produces hydrocarbons.
Scientific Research Applications
(3-(Methoxy-D3)phenyl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: The compound can be used as a tracer in metabolic studies to understand biochemical pathways.
Medicine: It is employed in pharmacokinetic studies to track the distribution and metabolism of drugs in the body.
Industry: The compound is used in the synthesis of deuterated pharmaceuticals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3-(Methoxy-D3)phenyl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, the deuterium atoms can influence the rate of metabolic reactions, providing insights into enzyme kinetics and metabolic pathways. The compound’s unique isotopic composition allows researchers to distinguish it from non-deuterated analogs, facilitating detailed studies of its behavior and effects .
Comparison with Similar Compounds
Similar Compounds
(3-Methoxyphenyl)methanol: The non-deuterated analog of (3-(Methoxy-D3)phenyl)methanol.
(4-Methoxyphenyl)methanol: A structural isomer with the methoxy group in a different position.
(3-Hydroxyphenyl)methanol: A compound with a hydroxyl group instead of a methoxy group.
Uniqueness
The primary uniqueness of this compound lies in its deuterium content. Deuterium’s heavier atomic mass compared to hydrogen results in different physical and chemical properties, such as altered reaction rates and stability. This makes the compound particularly valuable in research applications where isotopic labeling is required .
Properties
Molecular Formula |
C8H10O2 |
|---|---|
Molecular Weight |
141.18 g/mol |
IUPAC Name |
[3-(trideuteriomethoxy)phenyl]methanol |
InChI |
InChI=1S/C8H10O2/c1-10-8-4-2-3-7(5-8)6-9/h2-5,9H,6H2,1H3/i1D3 |
InChI Key |
IIGNZLVHOZEOPV-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC(=C1)CO |
Canonical SMILES |
COC1=CC=CC(=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















